AChE/MAO-B-IN-3

Description

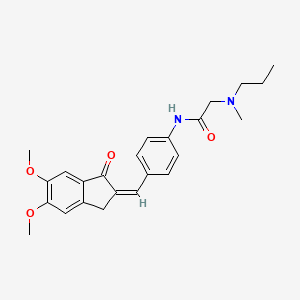

Structure

3D Structure

Properties

Molecular Formula |

C24H28N2O4 |

|---|---|

Molecular Weight |

408.5 g/mol |

IUPAC Name |

N-[4-[(Z)-(5,6-dimethoxy-3-oxo-1H-inden-2-ylidene)methyl]phenyl]-2-[methyl(propyl)amino]acetamide |

InChI |

InChI=1S/C24H28N2O4/c1-5-10-26(2)15-23(27)25-19-8-6-16(7-9-19)11-18-12-17-13-21(29-3)22(30-4)14-20(17)24(18)28/h6-9,11,13-14H,5,10,12,15H2,1-4H3,(H,25,27)/b18-11- |

InChI Key |

DEEAHNBXBFKHNQ-WQRHYEAKSA-N |

Isomeric SMILES |

CCCN(C)CC(=O)NC1=CC=C(C=C1)/C=C\2/CC3=CC(=C(C=C3C2=O)OC)OC |

Canonical SMILES |

CCCN(C)CC(=O)NC1=CC=C(C=C1)C=C2CC3=CC(=C(C=C3C2=O)OC)OC |

Origin of Product |

United States |

Rational Design and Chemical Strategies for Ache/mao B Dual Inhibition

Medicinal Chemistry Design Approaches for Multi-Target Directed Ligands

The creation of MTDLs relies on several established medicinal chemistry strategies. These approaches focus on intelligently combining known pharmacophoric elements into a single, novel molecule. nih.govnih.gov The goal is to produce a hybrid compound that retains the desired activity at each target. nih.gov The primary design strategies include hybridization, which encompasses linkage and fusion techniques, and scaffold merging or incorporation. nih.govacs.org

The hybridization strategy involves combining two or more distinct pharmacophoric units into one molecule. nih.gov A common method to achieve this is the linkage approach, where two different molecular scaffolds are connected via a flexible or rigid linker chain. nih.gov This strategy is straightforward and allows for the combination of structurally diverse pharmacophores. nih.gov

The development of AChE/MAO-B-IN-3, an indanone derivative, is rooted in this principle. medchemexpress.com The design links a pharmacophore known to inhibit monoamine oxidase B (MAO-B) with another moiety designed to bind to acetylcholinesterase (AChE). In many such dual inhibitors, an indanone or related scaffold serves as the core for MAO-B inhibition, while a group capable of interacting with the AChE active site, often a protonatable amine like piperazine (B1678402) or a benzylamine (B48309) moiety, is attached via a linker of optimal length and flexibility. medchemexpress.comtandfonline.comresearchgate.net This allows the single molecule to bridge the active sites of both enzymes.

In contrast to the linkage strategy, the fusion approach creates a hybrid molecule by directly attaching or merging two pharmacophoric scaffolds without a separating linker. nih.gov This can lead to more compact molecules with potentially better drug-like properties compared to larger, linked compounds. nih.gov This technique requires a higher degree of structural compatibility between the parent scaffolds. Examples in the field of AChE/MAO-B inhibitors include the development of chromone (B188151) and benzimidazole-based molecules where the AChE-interacting moiety is directly fused to the MAO-B-inhibiting core. nih.govtandfonline.com

Exploration of Key Pharmacophores and Structural Motifs in this compound Design

The success of a dual inhibitor hinges on the selection and integration of appropriate pharmacophores—the specific structural features of a molecule that are recognized by a biological target. researchgate.net Rational design involves identifying potent pharmacophores for both AChE and MAO-B and combining them within a single molecular architecture. nih.govtandfonline.com

A significant challenge in designing MTDLs is achieving balanced inhibitory potency against both targets. nih.gov The compound should ideally inhibit both AChE and MAO-B within a similar concentration range to ensure a synergistic therapeutic effect. The design of this compound reflects this principle, as it demonstrates potent and relatively balanced inhibition of both human AChE and MAO-B. medchemexpress.com

Achieving this balance requires a deep understanding of the enzymes' active sites. For AChE, key interactions often involve the catalytic anionic site (CAS) and the peripheral anionic site (PAS). nih.gov For MAO-B, crucial interactions occur within a hydrophobic cavity, with amino acids like Tyr326, Tyr398, Tyr435, and Cys172 playing vital roles. nih.govmdpi.comdergipark.org.tr The design of a successful dual inhibitor must incorporate structural elements that can effectively bind to these distinct sites simultaneously.

Table 1: In Vitro Inhibitory Activity of this compound

| Target Enzyme | IC₅₀ (μM) |

| Human Acetylcholinesterase (hAChE) | 0.0257 |

| Human Monoamine Oxidase B (hMAO-B) | 0.0456 |

| Data sourced from MedChemExpress and derived from Sağlık BN, et al. (2022). medchemexpress.com |

Medicinal chemists have explored a wide variety of chemical scaffolds to develop potent and balanced AChE/MAO-B dual inhibitors. Each scaffold offers a unique structural foundation for interacting with the target enzymes.

Indanone Derivatives : The indanone scaffold is a key structural motif for potent MAO-B inhibition. As exemplified by this compound, this scaffold can be functionalized with moieties that also target AChE, leading to highly effective dual inhibitors. medchemexpress.com

Coumarin (B35378) : The coumarin (1,2-benzopyranone) scaffold is widely recognized in medicinal chemistry and is found in many natural products. nih.govmdpi.com It serves as an excellent starting point for MAO-B inhibitors. mdpi.com By attaching AChE-interacting groups, such as a benzylpiperidine or piperazine moiety, to the coumarin core, often at positions 3, 4, or 7, researchers have developed numerous potent dual-target agents. nih.govtandfonline.commdpi.com

Chalcone (B49325) : Chalcones (1,3-diphenyl-2-propen-1-one) are another important class of natural product-derived scaffolds. researchgate.net Their flexible structure allows them to bind to both the CAS and PAS of AChE. nih.govtandfonline.com The A and B rings of the chalcone can be substituted to optimize interactions with key amino acid residues in both AChE and MAO-B, leading to compounds with balanced dual inhibitory activity. nih.govresearchgate.net

Chromone : Chromones (1,4-benzopyranone), structural isomers of coumarins, have also been successfully employed as privileged scaffolds for MAO-B inhibitors. nih.govmdpi.com The fusion of AChE-inhibiting pharmacophores, such as an N-benzylpiperidine moiety, onto the chromone skeleton has yielded effective dual inhibitors. tandfonline.com

Piperazine : The piperazine ring is a common structural feature in many central nervous system drugs. dergipark.org.tr Its inclusion in MTDL design is strategic; its hydrophobic nature can aid in crossing the blood-brain barrier, and its basic nitrogen can form crucial interactions with the active site of AChE. dergipark.org.trjneonatalsurg.com It is often used as the AChE-targeting component linked to a different MAO-B-inhibiting scaffold. researchgate.net

Table 2: Examples of Scaffolds in AChE/MAO-B Dual Inhibitor Development

| Compound/Scaffold Type | AChE IC₅₀ (μM) | MAO-B IC₅₀ (μM) | Design Strategy Highlight |

| Indanone Derivative (this compound) medchemexpress.com | 0.0257 | 0.0456 | Linkage of indanone and AChE-binding moiety. |

| Piperazine Derivative (Compound 3a) dergipark.org.tr | 0.065 | 0.072 | Incorporation of a piperazine ring for BBB penetration and AChE binding. |

| Chalcone-Donepezil Hybrid (Compound 15) nih.gov | 0.13 | 1.0 | Linkage of chalcone and donepezil (B133215) fragments. |

| Coumarin Derivative (Compound 27) nih.gov | 0.37 | 0.0075 | Linkage of coumarin with a propargylamine (B41283) group. |

| Chromone Derivative (Compound 43) tandfonline.com | 0.37 | 3.69 | Fusion of N-benzylpiperidine pharmacophore to a chromone scaffold. |

In Vitro Pharmacological Characterization of Ache/mao B in 3

Enzyme Inhibition Kinetics and Selectivity Profiling of AChE/MAO-B-IN-3

The in vitro characterization of this compound has focused on its inhibitory effects on both acetylcholinesterase and monoamine oxidase B, revealing its potential as a multi-target agent.

Acetylcholinesterase (AChE) Inhibition Profile

This compound demonstrates notable inhibitory activity against acetylcholinesterase.

The compound, also identified as compound D30 in some studies, is a potent dual inhibitor of AChE and MAO-B, with an IC50 value of 0.0257 μM for human AChE. medchemexpress.com Another variant, referred to as AChE/BChE/MAO-B-IN-3 or compound D38, also shows strong inhibition of human AChE with an IC50 of 0.0473 μM. medchemexpress.com Kinetic studies have revealed that some dual inhibitors in this class act as mixed-type inhibitors of AChE. tandfonline.com For instance, one related dual inhibitor, compound C10, was found to have an IC50 of 0.58 µM for AChE. medchemexpress.com A study on a different but related compound, 4′-O-(α-l-rhamnopyranosyl)-3,3′,4-tri-O-methylellagic acid (referred to as compound 3), showed it to be a reversible and competitive inhibitor of AChE, with some mixed-type characteristics. nih.gov The inhibition constant (Ki) for this compound against AChE was determined to be 5.37 ± 0.62 µM. nih.gov

| Compound Identifier | AChE IC50 (µM) | Inhibition Mechanism | Reference |

|---|---|---|---|

| This compound (D30) | 0.0257 | Not Specified | medchemexpress.com |

| AChE/BChE/MAO-B-IN-3 (D38) | 0.0473 | Not Specified | medchemexpress.com |

| Dual AChE-MAO B-IN-3 (C10) | 0.58 | Dual-binding | medchemexpress.com |

| Compound 3 (Ellagic acid derivative) | 10.1 | Reversible, Competitive/Mixed | nih.gov |

The effectiveness of certain AChE inhibitors is enhanced by their ability to bind to both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of the enzyme. heraldopenaccess.usmdpi.com This dual binding not only blocks the breakdown of acetylcholine (B1216132) but can also interfere with the role of AChE in the aggregation of amyloid-beta peptides. tandfonline.comheraldopenaccess.us Molecular modeling studies of various dual AChE/MAO-B inhibitors have shown interactions with both the CAS and PAS of AChE. nih.govtandfonline.com For example, the dual AChE-MAO B-IN-3 (compound C10) has been identified as a dual-binding inhibitor that interacts with both the CAS and PAS of AChE. medchemexpress.com This mode of action is considered advantageous in the context of Alzheimer's disease. tandfonline.commdpi.com

Monoamine Oxidase B (MAO-B) Inhibition Profile

This compound also exhibits significant inhibitory activity against MAO-B.

This compound (compound D30) is a potent inhibitor of human MAO-B with an IC50 value of 0.0456 μM. medchemexpress.com Similarly, AChE/BChE/MAO-B-IN-3 (compound D38) is a potent human MAO-B inhibitor with an IC50 of 0.0359 μM. medchemexpress.com Another related compound, Dual AChE-MAO B-IN-3 (C10), demonstrates an IC50 of 0.41 µM for MAO-B. medchemexpress.com The compound 4′-O-(α-l-rhamnopyranosyl)-3,3′,4-tri-O-methylellagic acid (compound 3) effectively inhibits MAO-B with an IC50 of 7.27 µM. nih.gov Studies on related compounds have highlighted the importance of selectivity for MAO-B over MAO-A to avoid potential side effects associated with MAO-A inhibition. mdpi.com For example, piperazine-substituted chalcones have shown high selectivity for MAO-B over MAO-A. nih.gov

| Compound Identifier | MAO-B IC50 (µM) | Reference |

|---|---|---|

| This compound (D30) | 0.0456 | medchemexpress.com |

| AChE/BChE/MAO-B-IN-3 (D38) | 0.0359 | medchemexpress.com |

| Dual AChE-MAO B-IN-3 (C10) | 0.41 | medchemexpress.com |

| Compound 3 (Ellagic acid derivative) | 7.27 | nih.gov |

Cholinesterase (ChE) Selectivity Over Butyrylcholinesterase (BChE)

High selectivity for AChE over butyrylcholinesterase (BChE) is often a desired characteristic for compounds targeting Alzheimer's disease, as BChE's role is different from that of AChE. heraldopenaccess.us AChE/BChE/MAO-B-IN-3 (compound D38) is a potent inhibitor of human BChE with an IC50 of 0.0782 μM. medchemexpress.commedchemexpress.eu This indicates a relatively low selectivity for AChE over BChE for this specific compound. In contrast, the ellagic acid derivative (compound 3) showed only weak inhibition of BChE and a moderate selectivity index of 3.96 for AChE over BChE. nih.gov

Assessment of Biological Activity in Cellular Models

Studies utilizing cellular models have been crucial in elucidating the pharmacological profile of this compound beyond its enzymatic inhibition. These investigations have provided insights into its neuroprotective capabilities and its influence on pathological protein aggregation.

Neuroprotective Effects of this compound in Neuronal Cell Lines.medchemexpress.commdpi.com

Research conducted on neuronal cell lines, such as the human neuroblastoma SH-SY5Y cells, has demonstrated the neuroprotective potential of this compound. medchemexpress.commdpi.com A significant finding is its low neurotoxicity, with studies showing that it does not cause a significant reduction in cell viability at concentrations up to 100 μM. medchemexpress.com

A key aspect of the neuroprotective effects of this compound is its ability to shield neuronal cells from damage induced by oxidative stress. medchemexpress.com Oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of the cell to detoxify these harmful molecules, is a major contributor to neuronal cell death in neurodegenerative disorders. mdpi.comspandidos-publications.com The catalytic activity of MAO-B itself contributes to the production of hydrogen peroxide (H2O2), a potent ROS. mdpi.comacs.org

Studies have shown that this compound effectively protects against cellular damage induced by various toxins that promote oxidative stress, including hydrogen peroxide, rotenone, and oligomycin-A. mdpi.com Rotenone and oligomycin-A are mitochondrial toxins that impair the respiratory chain, leading to increased ROS production and ATP depletion. mdpi.com The ability of this compound to counteract the detrimental effects of these agents highlights its robust antioxidant and neuroprotective properties.

Mitochondrial dysfunction is a central pathological feature of many neurodegenerative diseases. aginganddisease.orgfrontiersin.org It is intrinsically linked to oxidative stress, as mitochondria are the primary source of cellular ROS. researchgate.net Dysfunctional mitochondria not only produce more ROS but are also less efficient at producing ATP, leading to an energy crisis within the neuron. aginganddisease.org

Anti-Aggregating Properties

In addition to its neuroprotective effects, this compound exhibits properties that interfere with the aggregation of proteins implicated in Alzheimer's disease pathology.

The aggregation of amyloid-beta (Aβ) peptides into senile plaques is a hallmark of Alzheimer's disease. mdpi.com Research indicates that AChE can form a complex with Aβ, accelerating its aggregation and increasing its neurotoxicity. nih.gov

This compound has demonstrated a strong ability to inhibit AChE-induced amyloid aggregation. medchemexpress.com Furthermore, it has been shown to inhibit the aggregation of the Aβ42 fragment with an IC50 value of 0.1780 ± 0.0074 μM. medchemexpress.com This suggests that the compound can interfere with a critical step in the pathological cascade of Alzheimer's disease.

The hyperphosphorylation of tau protein, leading to the formation of neurofibrillary tangles, is another key pathological feature of Alzheimer's disease. mdpi.com Glycogen synthase kinase-3 beta (GSK-3β) is a major kinase responsible for the phosphorylation of tau. encyclopedia.pub

This compound has been observed to moderately reduce glutaraldehyde-induced phosphorylation of tau protein in SH-SY5Y cells. medchemexpress.com The precise mechanism of this effect is still under investigation, but it may be linked to the complex interplay between AChE, Aβ, and tau pathology. researchgate.net For instance, Aβ can activate GSK-3β, which in turn promotes tau hyperphosphorylation. researchgate.net By inhibiting Aβ aggregation, this compound may indirectly influence tau phosphorylation.

Anti-inflammatory Cellular Mechanisms

The inhibition of monoamine oxidase B (MAO-B) is increasingly recognized as a promising strategy for mitigating neuroinflammation, a key pathological feature in neurodegenerative diseases. frontiersin.org Over-activation of microglia, the resident immune cells of the central nervous system (CNS), leads to the excessive release of pro-inflammatory mediators, contributing to neuronal damage. biomolther.org

The anti-inflammatory effects of MAO-B inhibitors are largely attributed to their ability to modulate microglial activity. frontiersin.org In vitro studies on various MAO-B inhibitors have demonstrated their capacity to suppress the activation of microglial cells, such as BV2 cell lines, when stimulated by agents like lipopolysaccharide (LPS). frontiersin.org This suppression leads to a significant reduction in the production and expression of pro-inflammatory cytokines and mediators, including interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). frontiersin.orgnih.gov

A crucial pathway implicated in the inflammatory response is the nuclear factor kappa B (NF-κB) signaling cascade. biomolther.org Activation of NF-κB is a central step that triggers the transcription of numerous genes encoding pro-inflammatory proteins. biomolther.org Research on related compounds suggests that the anti-neuroinflammatory activity of MAO-B inhibitors may be linked to the suppression of the NF-κB signaling pathway. biomolther.orgnih.gov

While specific studies detailing the anti-inflammatory cellular mechanisms of this compound have not been extensively reported, its potent inhibitory action on MAO-B suggests it likely possesses anti-neuroinflammatory properties. This is based on the established role of MAO-B inhibition in controlling microglia-mediated inflammation. frontiersin.orgbiomolther.org

Antioxidant Cellular Mechanisms

This compound, also identified as Compound D30, has been shown to possess significant antioxidant properties. acs.orgresearcher.life Its capacity for free-radical scavenging has been quantitatively measured using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.

| Compound | Assay | Result (IC50) | Reference |

|---|---|---|---|

| This compound (Compound D30) | DPPH Free-Radical Scavenging Activity | 0.246 ± 0.011 μM | medchemexpress.com |

The antioxidant effects of this compound are derived from two primary cellular mechanisms:

Reduction of Reactive Oxygen Species (ROS) Production: The fundamental antioxidant mechanism of a MAO-B inhibitor is the direct consequence of its enzymatic inhibition. The catalytic cycle of MAO-B involves the oxidative deamination of monoamines, a process that generates hydrogen peroxide (H₂O₂) as a harmful by-product. medchemexpress.com Hydrogen peroxide is a key reactive oxygen species (ROS) that can trigger oxidative stress and subsequent cellular damage. medchemexpress.com By inhibiting MAO-B, this compound reduces the metabolic production of H₂O₂, thereby preventing the accumulation of ROS and protecting neuronal cells from oxidative damage. medchemexpress.com

Activation of the Nrf2 Pathway: A pivotal cellular defense mechanism against oxidative stress is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. unibo.itnih.gov Under normal conditions, Nrf2 is kept inactive in the cytoplasm by its repressor protein, Keap1. unibo.it In the presence of oxidative stress or electrophilic compounds, Nrf2 is released from Keap1 and translocates to the nucleus. unibo.itnih.gov Once in the nucleus, Nrf2 activates the transcription of a suite of antioxidant and cytoprotective genes. mdpi.com Studies on other novel, multifunctional MAO-B inhibitors have demonstrated their ability to potently activate the Nrf2 pathway, leading to a significant reduction in ROS levels and conferring neuroprotection in cellular models of oxidative stress, such as in the SH-SY5Y human neuroblastoma cell line. unibo.itnih.gov While direct evidence for Nrf2 activation by this compound is not yet available, this remains a significant potential mechanism for its antioxidant and neuroprotective effects.

Computational and Molecular Interaction Studies of Ache/mao B in 3

Molecular Docking Analyses for Ligand-Enzyme Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. pensoft.net This method has been widely used to understand the binding modes of inhibitors with their target enzymes. mdpi.com

Elucidation of Binding Modes with Acetylcholinesterase (AChE)

Molecular docking studies have provided detailed insights into how AChE/MAO-B-IN-3 interacts with the active site of AChE. dergipark.org.trnih.gov The active site of AChE consists of a narrow gorge containing a catalytic active site (CAS) and a peripheral anionic site (PAS). researchgate.netacs.org Docking simulations show that inhibitors can bind within this gorge, interacting with key residues. nih.gov For instance, docking studies of similar dual inhibitors have shown interactions with amino acids such as Trp286 and Tyr341. nih.govnih.gov In many cases, the inhibitor's aromatic rings engage in π-π stacking interactions with the aromatic residues of the enzyme. nih.gov

Table 1: Key Interactions of Dual Inhibitors with AChE

| Interaction Type | Interacting Residue(s) | Reference |

|---|---|---|

| π-π Stacking | Trp286, Tyr341 | nih.govnih.gov |

Elucidation of Binding Modes with Monoamine Oxidase B (MAO-B)

Similarly, molecular docking has been employed to understand the binding of inhibitors to MAO-B. pensoft.netdergipark.org.tr The active site of MAO-B features a substrate cavity and an entrance cavity. nih.gov Docking studies reveal that inhibitors orient themselves within these cavities to maximize favorable interactions. mdpi.comdergipark.org.tr The binding of inhibitors is often characterized by hydrophobic and π-π stacking interactions with key aromatic residues. mdpi.com

Table 2: Key Interactions of Dual Inhibitors with MAO-B

| Interaction Type | Interacting Residue(s) | Reference |

|---|---|---|

| π-π Stacking | Tyr326, Tyr435 | mdpi.comdergipark.org.tr |

Identification of Key Amino Acid Residues Crucial for Ligand Interaction

Through these docking studies, specific amino acid residues within both AChE and MAO-B have been identified as being critical for ligand binding and inhibitory activity.

For AChE , residues such as Trp286 and Tyr124 are known to be important for ligand interaction. dergipark.org.trnih.gov Trp286, in particular, is often highlighted as a key interaction for AChE activity. dergipark.org.tr

For MAO-B , Tyr435 and Tyr326 are considered vital for catalytic activity and selectivity. dergipark.org.tr Interactions with these residues, often through π-π stacking, are crucial for potent inhibition. mdpi.com Other important residues include Tyr398 and Ile199. mdpi.comnih.gov The interaction with Ile199 can induce conformational changes in the enzyme, dividing the active site cavity. nih.gov

Table 3: Crucial Amino Acid Residues for Ligand Interaction

| Enzyme | Key Amino Acid Residues | Reference |

|---|---|---|

| AChE | Trp286, Tyr124, Asp74, Tyr337, His447 | dergipark.org.tr |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-enzyme interactions over time, offering insights into the stability of the complex and any conformational changes that may occur upon binding. nih.govnih.gov

Analysis of Conformational Changes in Enzymes Upon Ligand Binding

MD simulations have revealed that the binding of inhibitors can induce significant conformational changes in both AChE and MAO-B. researchgate.netacs.orgrcsb.org For instance, the binding of a dual inhibitor to MAO-B has been shown to cause unforeseen conformational changes at the entrance of the cavity. researchgate.netacs.orgrcsb.org In AChE, ligand binding can cause structural changes in the active site gorge. researchgate.netacs.org These conformational adjustments can be crucial for the tight binding and inhibitory potency of the compound.

Assessment of Stability and Dynamics of Ligand-Enzyme Complexes

MD simulations are used to assess the stability of the ligand-enzyme complex by analyzing parameters like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) over the simulation period. nih.gov A stable complex is indicated by minimal fluctuations in the RMSD values. nih.gov Studies on similar dual inhibitors have shown that the ligand-enzyme complexes remain stable throughout the simulation, confirming the favorable binding interactions predicted by molecular docking. nih.govnih.govnih.gov The stability of these complexes is a key indicator of the ligand's potential as a potent and effective inhibitor. nih.gov

Derivation of Structure-Activity Relationships (SAR)

The rational design of dual-target inhibitors, such as this compound, relies heavily on a thorough understanding of the relationship between a molecule's structure and its biological activity. By systematically modifying the chemical scaffold and observing the resultant changes in enzyme inhibition, researchers can identify key pharmacophoric features and optimize lead compounds for enhanced potency and selectivity. The development of this compound, also known as compound D30, is rooted in a comprehensive study of 42 novel indan-1-one derivatives, which were designed based on the structure of the well-known Alzheimer's drug, donepezil (B133215). nih.govacs.org

Impact of Specific Structural Modifications on Enzyme Inhibitory Activity and Selectivity

The core structure of the synthesized series, from which this compound is derived, features an indanone moiety linked to a chalcone-like system. The structure-activity relationship (SAR) analysis of this series reveals critical insights into the features that govern inhibitory activity against both acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B).

For AChE inhibition , the presence and position of methoxy (B1213986) groups on the indanone ring, as well as the nature of the substituent on the chalcone-like phenyl ring, were found to be significant. nih.gov A series of compounds (D19–D30) demonstrated particularly strong AChE inhibition, with IC50 values in the low nanomolar range, comparable to that of donepezil (IC50 = 0.0201 µM). acs.org Specifically, compounds D28, D29, and D30 (this compound) exhibited the most potent AChE inhibitory activities, with IC50 values of 0.0248 µM, 0.0224 µM, and 0.0257 µM, respectively. acs.org The potent activity of these compounds underscores the importance of the specific substitution pattern on the indanone and chalcone (B49325) moieties for effective interaction with the AChE active site. The design of these compounds, inspired by donepezil, aimed to achieve dual binding to both the catalytic and peripheral anionic sites of AChE, a feature known to contribute to strong inhibition. acs.org

In the context of MAO-B inhibition , the chalcone-like structure was intentionally included in the design, as chalcones are known to be associated with selective MAO-B inhibition. acs.org This design choice proved fruitful, as several compounds in the series showed potent and selective inhibition of MAO-B. Notably, compounds D37 and D38 displayed higher MAO-B inhibitory effects than the reference drug selegiline (B1681611) (IC50 = 0.0374 µM), with IC50 values of 0.0312 µM and 0.0359 µM, respectively. acs.org this compound (D30) itself is a potent MAO-B inhibitor with an IC50 value of 0.0456 µM. medchemexpress.com

The selectivity of these compounds for MAO-B over MAO-A is a crucial aspect of their design, as selective MAO-B inhibition is associated with neuroprotective effects and is a desirable trait in anti-Alzheimer's agents. nih.gov The SAR studies indicate that modifications on the chalcone portion of the molecule can fine-tune this selectivity. For instance, the introduction of different substituents on the phenyl ring of the chalcone moiety led to varying degrees of MAO-A and MAO-B inhibition, allowing for the identification of compounds with a favorable selectivity profile. nih.gov

The following table summarizes the inhibitory activities of this compound and its closely related analogues against AChE and MAO-B.

Table 1: Inhibitory Activities of Selected Indanone Derivatives

| Compound | AChE IC50 (µM) | MAO-B IC50 (µM) |

|---|---|---|

| This compound (D30) | 0.0257 | 0.0456 |

| D28 | 0.0248 | Not specified in top results |

| D29 | 0.0224 | 0.0412 |

| D37 | Not specified in top results | 0.0312 |

| D38 | Not specified in top results | 0.0359 |

| Donepezil (Reference) | 0.0201 | Not applicable |

| Selegiline (Reference) | Not applicable | 0.0374 |

Correlative Analyses of In Silico and In Vitro Biological Data

To rationalize the observed in vitro biological activities and to understand the molecular interactions driving the inhibition of AChE and MAO-B, molecular docking studies were performed. These in silico analyses provide a crucial link between the chemical structure of the inhibitors and their biological function, often revealing key binding modes and interactions that correlate well with the experimental data.

For the most active compounds in the series, including this compound (D30) and its potent analogues (D28, D29), molecular docking simulations were conducted using the crystal structures of human AChE (PDB code: 4EY7) and human MAO-B (PDB code: 2V5Z). nih.gov The results of these simulations have shown a strong correlation with the in vitro findings, providing a molecular basis for the observed high inhibitory potencies.

In the active site of AChE , the docking studies revealed that the most potent inhibitors, such as D28, D29, and D30, adopt a conformation that allows for simultaneous interactions with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. nih.gov This dual-binding mode is consistent with the design strategy inspired by donepezil and is a key factor in their potent AChE inhibition. acs.org The indanone moiety of these compounds typically occupies the CAS, forming crucial interactions with key amino acid residues, while the chalcone-like portion extends towards the PAS, establishing further stabilizing contacts. The specific interactions, such as hydrogen bonds and π-π stacking with aromatic residues like Trp286, are believed to be critical for the high affinity of these compounds for AChE. dergipark.org.tr

For MAO-B inhibition , the in silico studies have also provided valuable insights. The docking of the most potent MAO-B inhibitors, including this compound, into the active site of MAO-B (PDB: 2V5Z) has shown that these molecules fit well within the enzyme's hydrophobic substrate cavity. nih.gov Key interactions with amino acid residues that are vital for the catalytic activity and selectivity of MAO-B, such as Tyr326 and Tyr435, have been observed. dergipark.org.tr The chalcone moiety of the inhibitors plays a significant role in orienting the molecule within the active site and forming favorable interactions that contribute to the potent and selective inhibition of MAO-B. The good agreement between the docking scores and the experimentally determined IC50 values for MAO-B inhibition across the series of compounds further validates the in silico models and confirms the rational design approach. dergipark.org.tr

The following table presents a comparison of the in silico docking scores and the in vitro inhibitory activities for selected compounds, illustrating the correlation between the computational and experimental data.

Table 2: Correlation of In Silico and In Vitro Data for Selected Indanone Derivatives

| Compound | Enzyme | In Vitro IC50 (µM) | In Silico Docking Score (kcal/mol) | Key Interacting Residues (from docking studies) |

|---|---|---|---|---|

| This compound (D30) | AChE | 0.0257 | Data not specified in top results | Trp286 (π-π stacking), other CAS and PAS residues |

| MAO-B | 0.0456 | Data not specified in top results | Tyr326, Tyr435 (hydrophobic interactions) | |

| D29 | AChE | 0.0224 | Data not specified in top results | Trp286, other CAS and PAS residues |

| MAO-B | 0.0412 | Data not specified in top results | Tyr326, Tyr435 | |

| D37 | MAO-B | 0.0312 | Data not specified in top results | Tyr326, Tyr435 |

Preclinical in Vivo Efficacy and Mechanistic Investigations of Ache/mao B in 3

Evaluation in Animal Models of Neurodegenerative Conditions

Research involving AChE/MAO-B-IN-3 has utilized established animal models that mimic the cognitive and some of the neurochemical impairments seen in human neurodegenerative diseases.

The primary goal of in vivo testing for this compound was to assess its capability to reverse cognitive deficits. These evaluations were conducted using behavioral tests in mouse models where cognitive impairment was chemically induced.

The compound this compound has been evaluated in a scopolamine-induced cognitive impairment model in mice. researchgate.netresearchgate.net Scopolamine is a muscarinic receptor antagonist that disrupts cholinergic signaling, leading to temporary memory and learning deficits, thereby mimicking the cholinergic dysfunction observed in Alzheimer's disease. researchgate.netijisrt.com Studies report that treatment with this compound significantly ameliorated the cognitive impairments induced by scopolamine. researchgate.netmedchemexpress.comresearchgate.net The observed efficacy in these models was reported to be greater than that of Donepezil (B133215), a standard acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease. researchgate.netresearchgate.net

The efficacy of this compound in improving spatial memory was a key focus of in vivo studies. researchgate.netresearchgate.net Behavioral assays, such as the Morris water maze, are standard for assessing spatial learning and memory in rodents. mdpi.comnih.gov In a scopolamine-induced Alzheimer's disease mouse model, this compound demonstrated the ability to produce substantial enhancements in cognitive behaviors and spatial memory. researchgate.netresearchgate.netresearchgate.net These findings suggest that the compound can effectively counteract deficits in spatial navigation and memory consolidation in a model of cholinergic disruption.

| Cognitive Performance Assessment | Model | Key Findings |

| Memory Enhancement | Scopolamine-Induced Cognitive Deficit in Mice | Significantly ameliorated cognitive impairment. researchgate.netmedchemexpress.comresearchgate.net |

| Spatial Learning & Memory | Scopolamine-Induced Cognitive Deficit in Mice | Displayed largely enhanced improvements in spatial memory. researchgate.netresearchgate.netresearchgate.net |

The therapeutic effects of this compound are attributed to its designed dual-inhibitory action on two key enzymes involved in the pathophysiology of neurodegeneration: Acetylcholinesterase (AChE) and Monoamine Oxidase B (MAO-B).

This compound is a potent inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). acs.org A deficit in acetylcholine is a well-established characteristic of Alzheimer's disease, contributing significantly to cognitive decline. ijisrt.comnih.gov In vitro enzymatic assays determined that this compound inhibits AChE with a half-maximal inhibitory concentration (IC50) of 0.58 ± 0.05 μM. researchgate.netresearchgate.netresearchgate.net Molecular modeling studies further indicate that the compound binds to both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme. researchgate.netresearchgate.netresearchgate.net This dual-binding action is significant, as the PAS is also implicated in the aggregation of amyloid-β peptides. researchgate.net The cognitive improvements observed in animal models are believed to be a direct consequence of this potent AChE inhibition, which increases the availability of acetylcholine in the brain. researchgate.netresearchgate.net

In addition to its effects on the cholinergic system, this compound is also a potent inhibitor of Monoamine Oxidase B (MAO-B). researchgate.netresearchgate.net MAO-B is an enzyme that metabolizes monoamine neurotransmitters, including dopamine (B1211576). mayoclinic.orgfrontiersin.org Elevated MAO-B activity is observed in the brains of patients with Alzheimer's disease and is associated with increased oxidative stress and neuroinflammation. mdpi.com By inhibiting MAO-B, the compound is expected to increase the levels of monoamine neurotransmitters in the brain. mayoclinic.org In vitro studies have quantified the inhibitory potency of this compound against MAO-B, revealing an IC50 value of 0.41 ± 0.04 μM. researchgate.netresearchgate.netresearchgate.net This balanced, dual-inhibitory profile against both AChE and MAO-B represents a multi-target strategy aimed at simultaneously addressing different neurochemical deficits present in neurodegenerative diseases. researchgate.netmdpi.com

| Biomarker Modulation | Target Enzyme | Inhibitory Potency (IC50) | Proposed Mechanistic Outcome |

| Cholinergic System | Acetylcholinesterase (AChE) | 0.58 ± 0.05 μM researchgate.netresearchgate.netresearchgate.net | Increased acetylcholine levels, amelioration of cognitive deficits. ijisrt.comnih.gov |

| Monoaminergic System | Monoamine Oxidase B (MAO-B) | 0.41 ± 0.04 μM researchgate.netresearchgate.netresearchgate.net | Increased monoamine neurotransmitter levels, potential neuroprotective effects. mayoclinic.orgmdpi.com |

Modulation of Neuropathological Biomarkers in Animal Models

Influence on Amyloid-β Pathology in Animal Models

This compound has demonstrated a significant ability to interfere with the pathological cascade of amyloid-beta (Aβ), a key hallmark of Alzheimer's disease (AD). In vitro studies have shown that this compound can inhibit the aggregation of Aβ induced by AChE. medchemexpress.com Specifically, one variant, referred to as compound D30, was found to inhibit beta-amyloid 1–42 (Aβ42) with a half-maximal inhibitory concentration (IC50) of 0.1780 ± 0.0074 μM. medchemexpress.com This suggests a direct interaction with the amyloidogenic process.

The rationale for targeting both AChE and MAO-B extends to their roles in Aβ pathology. Increased MAO-B activity is observed in the brains of AD patients and is associated with the formation of amyloid plaques. utdallas.edunih.govspandidos-publications.com Some studies suggest that MAO-B may even regulate the production of Aβ. researchgate.net Animal models of AD, which are crucial for studying Aβ pathology, often involve the transgenic expression of human genes for amyloid precursor protein (APP) and presenilin (PS1), leading to the formation of Aβ plaques. aginganddisease.orgmdpi.comnih.gov By inhibiting MAO-B, compounds like this compound may not only provide symptomatic relief but also modify the disease by reducing Aβ accumulation. nih.govspandidos-publications.com

Effects on Neuroinflammation Markers in Animal Models

Neuroinflammation is another critical component of neurodegenerative diseases, and MAO-B is a recognized biomarker for it. uzh.ch MAO-B is predominantly found in astrocytes, and its upregulation in reactive astrocytes contributes to neuroinflammation. scientificarchives.com The enzymatic activity of MAO-B produces byproducts like hydrogen peroxide (H2O2), a reactive oxygen species (ROS), which can trigger inflammatory pathways. scientificarchives.comnih.gov

In animal models, MAO inhibitors have been shown to possess anti-inflammatory properties. oaepublish.com For instance, in a rat model of inflammation induced by lipopolysaccharide (LPS), MAO inhibitors reduced oxidative stress and vascular dysfunction. nih.gov Furthermore, MAO-B inhibition has been linked to a decrease in pro-inflammatory markers. mdpi.com While direct studies on this compound's effects on specific neuroinflammatory markers in animal models are not detailed in the provided results, the known role of MAO-B in neuroinflammation suggests that its inhibition by this dual-target compound would likely lead to a reduction in inflammatory processes. Positron Emission Tomography (PET) imaging has been utilized in animal models to study neuroinflammation by targeting molecules like the translocator protein (TSPO) and MAO-B itself. uzh.cheuropa.eu

Direct Neuroprotective Effects in Animal Models

This compound and similar dual inhibitors exhibit direct neuroprotective effects in various preclinical models. oaepublish.commdpi.com These effects are attributed to their multifaceted mechanism of action that goes beyond simple enzyme inhibition.

Preservation of Neuronal Integrity and Function

In animal models, inhibitors of MAO-B have demonstrated the ability to protect neurons from damage and preserve their function. nih.govoaepublish.com For instance, in a mouse model of Parkinson's disease, MAO-B inhibitors helped sustain mitochondrial function and suppressed the oligomerization of alpha-synuclein, a protein implicated in neurodegeneration. nih.gov Similarly, in a rat model, a dual AChE/MAO-B inhibitor improved neuronal structure and reduced neurodegeneration. mdpi.com The neuroprotective effects of MAO inhibitors are also linked to the stimulation of neurotrophic factors, which support the survival of neurons. nih.gov

Reduction of Oxidative Stress Markers and Reactive Oxygen Species (ROS) Accumulation

A key mechanism underlying the neuroprotective effects of this compound is its ability to combat oxidative stress. The brain is particularly susceptible to oxidative damage due to its high metabolic rate. mdpi.comimrpress.com The metabolism of neurotransmitters by MAO-B is a significant source of ROS, such as H2O2. scientificarchives.comnih.govoaepublish.commdpi.com An overproduction of ROS can lead to damage of cellular components and contribute to neuronal cell death. imrpress.com

This compound (specifically, compound D30) has shown antioxidant activity in in vitro tests, with an IC50 of 0.246 ± 0.011 μM in a DPPH free-radical scavenging assay. medchemexpress.com By inhibiting MAO-B, these compounds directly reduce the production of ROS. scientificarchives.comoaepublish.com In various animal and cellular models, MAO-B inhibitors have been shown to decrease oxidative stress markers and ROS accumulation, thereby protecting neurons from oxidative damage. nih.govoaepublish.commdpi.com

Comparative Preclinical Efficacy with Established Reference Compounds

The development of multi-target-directed ligands like this compound aims to offer improved therapeutic efficacy over single-target drugs.

Comparison with Single-Target Inhibitors (e.g., Donepezil, Selegiline (B1681611), Rasagiline) in Animal Models

In a scopolamine-induced mouse model of Alzheimer's disease, this compound (compound C10) demonstrated superior efficacy in improving cognitive behaviors and spatial memory compared to Donepezil, a standard AChE inhibitor. medchemexpress.com Furthermore, in cellular models, this compound was more effective than Donepezil in protecting against mitochondrial dysfunction and oxidation. medchemexpress.com

When compared to MAO-B inhibitors like Selegiline and Rasagiline, the dual-acting nature of this compound presents a theoretical advantage by simultaneously addressing both the cholinergic deficit and the oxidative stress/neuroinflammation pathways. While direct comparative studies in animal models between this compound and both Selegiline and Rasagiline are not extensively detailed in the search results, the rationale for dual inhibition is strong. Selegiline and Rasagiline are irreversible MAO-B inhibitors used in the treatment of Parkinson's disease and have shown neuroprotective effects in various models. frontiersin.orgopenaccessjournals.comfrontiersin.org Rasagiline is noted to be more potent than Selegiline. openaccessjournals.comnih.gov The combination of AChE and MAO-B inhibition in a single molecule, as seen with compounds like Ladostigil (B1674322), has been a significant area of research. spandidos-publications.comfrontiersin.orgacs.org Studies on combined therapies of Donepezil and Selegiline have also shown improved outcomes in animal models of memory impairment. researchgate.net This supports the hypothesis that a single molecule with dual activity, such as this compound, could offer a more potent and convenient therapeutic option.

Interactive Data Table: In Vitro Inhibitory Activity of this compound Variants

| Compound Variant | Target | IC50 (µM) | Source |

| C10 | AChE | 0.58 | medchemexpress.com |

| C10 | MAO-B | 0.41 | medchemexpress.com |

| D30 | human AChE | 0.0257 | medchemexpress.com |

| D30 | human MAO-B | 0.0456 | medchemexpress.com |

| D30 | Aβ42 Aggregation | 0.1780 ± 0.0074 | medchemexpress.com |

| D30 | DPPH Radical Scavenging | 0.246 ± 0.011 | medchemexpress.com |

Comparison with Other Multi-Targeting Agents in Preclinical Settings

The development of multi-target-directed ligands (MTDLs) for Alzheimer's disease (AD) aims to address the multifaceted nature of the disease by engaging multiple pathological pathways simultaneously. mdpi.com The compound this compound (also identified as compound C10) has emerged from these efforts, exhibiting dual inhibitory activity against both acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B). medchemexpress.com Its preclinical profile is often evaluated in comparison to established and other investigational agents that also possess multi-target or singular mechanisms of action relevant to AD.

In preclinical evaluations, this compound has demonstrated notable efficacy, particularly when compared with donepezil, a standard-of-care AChE inhibitor. medchemexpress.comnih.gov In a scopolamine-induced mouse model of AD, this compound was reported to produce significantly enhanced improvements in cognitive behaviors and spatial memory, showing better efficacy than donepezil. medchemexpress.com Beyond symptomatic relief, in vitro studies suggest this compound offers superior protection against mitochondrial dysfunction and oxidation compared to donepezil. medchemexpress.com It also strongly inhibits AChE-induced amyloid aggregation. medchemexpress.com

Another relevant comparator is ladostigil, a multimodal drug designed to combine the neuroprotective effects of a monoamine oxidase (MAO) inhibitor with the cognitive-enhancing properties of a cholinesterase inhibitor. imrpress.com Ladostigil inhibits both MAO-A and MAO-B, in addition to cholinesterase, and has shown antidepressant and anti-AD activities in preclinical models. imrpress.com While direct comparative preclinical studies between this compound and ladostigil are not extensively documented in the provided context, their distinct inhibitory profiles represent different strategies within the MTDL approach. Ladostigil's design was intended to provide broader effects by inhibiting both MAO isoforms. imrpress.com In contrast, this compound offers potent and balanced dual inhibition specifically against AChE and MAO-B. medchemexpress.com

The inhibitory potency of these compounds against their respective targets is a key aspect of their preclinical evaluation. The table below summarizes the in vitro inhibitory concentrations (IC50) for this compound and other relevant compounds.

| Compound | Target | IC50 Value (µM) | Reference |

|---|---|---|---|

| This compound (C10) | AChE | 0.58 | medchemexpress.com |

| This compound (C10) | MAO-B | 0.41 | medchemexpress.com |

| Donepezil | AChE | 0.00014 (0.14 nM) | mdpi.com |

| Ladostigil | AChE | Weak inhibitor in vitro | frontiersin.org |

| Ladostigil | MAO-B | Weak inhibitor in vitro | frontiersin.org |

Note: The inhibitory activity of Ladostigil is significantly increased in vivo due to the formation of active metabolites following chronic administration. frontiersin.org

The data indicates that while a compound like donepezil is an extremely potent single-target AChE inhibitor, this compound provides a more balanced inhibition of both AChE and MAO-B. medchemexpress.commdpi.com This dual action is hypothesized to offer advantages by not only addressing the cholinergic deficit but also mitigating oxidative stress and neuroinflammation associated with MAO-B activity. nih.gov The development of such MTDLs is driven by the theory that simultaneously targeting different pathological cascades may lead to more effective disease modification in complex neurodegenerative disorders like AD. mdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.